![molecular formula C25H25N7 B2844430 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline CAS No. 1132609-87-0](/img/no-structure.png)

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

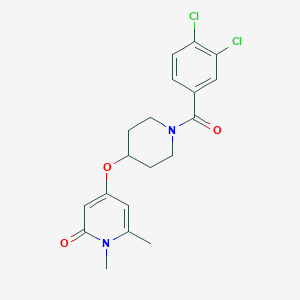

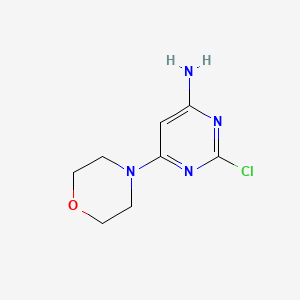

Anticancer Agents and Tyrosine Kinase Inhibitors

- Imatinib , a well-known tyrosine kinase inhibitor, has been widely used to treat chronic myelogenic leukemia. Interestingly, 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline shares structural similarities with Imatinib. It specifically binds to inactive Abelson tyrosine kinase domains, forming hydrogen bonds and hydrophobic interactions . Further research could explore its potential as an anticancer agent.

Antifungal Agents

- A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized as potential antifungal agents. These compounds were obtained via intramolecular cyclization of related 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . Investigating the antifungal activity of our compound could be valuable.

Protein Crystallography and Drug Design

- Understanding the crystal structure of 4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline can aid in rational drug design. Single-crystal X-ray diffraction studies provide insights into its conformation, hydrogen bonding patterns, and potential binding sites . Researchers can leverage this information for targeted drug development.

Mécanisme D'action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream proteins that are necessary for cell cycle progression. As a result, cells are unable to progress through the cell cycle, leading to cell cycle arrest.

Biochemical Pathways

The compound affects the DNA damage response pathway . When DNA damage is detected, the cell activates the Chk1 kinase to halt the cell cycle and initiate DNA repair mechanisms. By inhibiting Chk1, this compound disrupts these processes, leading to cell cycle arrest and potentially cell death if the damage is too severe .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed into the bloodstream after oral administration, distributed throughout the body, metabolized by the liver, and excreted in the urine . The compound’s bioavailability, half-life, and clearance rate are currently unknown.

Result of Action

The inhibition of Chk1 by this compound leads to cell cycle arrest, preventing cells from dividing. This can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound may have potential as a cancer therapeutic.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other drugs could affect its metabolism and excretion, potentially leading to drug-drug interactions .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a benzimidazole derivative, the second is an indazole derivative, and the third is an aniline derivative. These intermediates are then coupled together using standard coupling reagents to form the final product.", "Starting Materials": [ "4-methylpiperazine", "4-nitrophenylhydrazine", "2-nitrobenzaldehyde", "4-chloroaniline", "2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole", "2-bromo-6-chloro-1H-indazole", "4-bromoaniline", "Sodium hydride", "Sodium borohydride", "Palladium on carbon", "N,N-dimethylformamide", "Acetic acid", "Ethanol", "Diethyl ether", "Chloroform", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-nitrophenylhydrazine", "Step 2: Synthesis of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole from 4-methylpiperazine and 2-nitrobenzaldehyde", "Step 3: Synthesis of 2-bromo-6-chloro-1H-indazole from 2-nitrobenzaldehyde and 4-chloroaniline", "Step 4: Synthesis of 4-bromoaniline from 4-nitrophenylhydrazine and 4-chloroaniline", "Step 5: Reduction of 2-bromo-1-(4-methylpiperazin-1-yl)benzimidazole to 1-(4-methylpiperazin-1-yl)benzimidazole using sodium borohydride", "Step 6: Reduction of 2-bromo-6-chloro-1H-indazole to 6-chloro-1H-indazole using sodium borohydride", "Step 7: Coupling of 1-(4-methylpiperazin-1-yl)benzimidazole, 6-chloro-1H-indazole, and 4-bromoaniline using palladium on carbon and N,N-dimethylformamide to form the final product" ] } | |

Numéro CAS |

1132609-87-0 |

Nom du produit |

4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline |

Formule moléculaire |

C25H25N7 |

Poids moléculaire |

423.524 |

Nom IUPAC |

4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |

InChI |

InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |

Clé InChI |

LPSCCOBGZSKECZ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)

![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)

![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)